2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one
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Overview
Description
2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This particular compound features a benzylamino group at the 2-position, a chloro group at the 6-position, and a phenyl group at the 3-position of the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) at the 2-position of the quinazolinone core with benzylamine.
Chlorination: The chloro group can be introduced at the 6-position using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Phenylation: The phenyl group at the 3-position can be introduced through various methods, including Suzuki coupling or direct arylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like benzylamine in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinazolinone derivatives with oxidized side chains.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, inhibiting their activity. The chloro and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-4(3H)-quinazolinone: Lacks the chloro and phenyl groups.
6-Chloro-3-phenylquinazolin-4(3H)-one: Lacks the benzylamino group.
2-(Amino)-6-chloro-3-phenylquinazolin-4(3H)-one: Lacks the benzyl group.
Uniqueness
2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one is unique due to the presence of all three functional groups (benzylamino, chloro, and phenyl) on the quinazolinone core. This combination enhances its biological activity and specificity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H16ClN3O |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(benzylamino)-6-chloro-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H16ClN3O/c22-16-11-12-19-18(13-16)20(26)25(17-9-5-2-6-10-17)21(24-19)23-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24) |
InChI Key |
NYQVGTHPKBVQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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